molecular formula C10H16N2 B13754132 4-Pyridineethanamine,n-ethyl-n-methyl-

4-Pyridineethanamine,n-ethyl-n-methyl-

Cat. No.: B13754132
M. Wt: 164.25 g/mol
InChI Key: UCPPAFQATSWOKU-UHFFFAOYSA-N
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Description

4-Pyridineethanamine, N-ethyl-N-methyl- is a chemical compound with the molecular formula C9H14N2 It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Pyridineethanamine, N-ethyl-N-methyl- typically involves the alkylation of 4-pyridineethanamine with ethyl and methyl groups. One common method is the reductive amination of 4-pyridinecarboxaldehyde with ethylamine and methylamine in the presence of a reducing agent such as sodium cyanoborohydride .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

4-Pyridineethanamine, N-ethyl-N-methyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxides, secondary amines, and various substituted pyridine derivatives .

Scientific Research Applications

4-Pyridineethanamine, N-ethyl-N-methyl- has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Pyridineethanamine, N-ethyl-N-methyl- involves its interaction with specific molecular targets, such as enzymes and receptors. It can act as an inhibitor or activator, depending on the context. The pathways involved often include modulation of neurotransmitter systems and enzyme activity .

Comparison with Similar Compounds

Similar Compounds

    4-Pyridinemethanamine: Similar in structure but lacks the ethyl and methyl groups.

    N-Ethyl-4-pyridinemethanamine: Similar but only contains the ethyl group.

    N-Methyl-4-pyridinemethanamine: Similar but only contains the methyl group

Uniqueness

4-Pyridineethanamine, N-ethyl-N-methyl- is unique due to the presence of both ethyl and methyl groups, which can influence its chemical reactivity and biological activity. This dual substitution can enhance its binding affinity to certain molecular targets and alter its pharmacokinetic properties .

Properties

Molecular Formula

C10H16N2

Molecular Weight

164.25 g/mol

IUPAC Name

N-ethyl-N-methyl-2-pyridin-4-ylethanamine

InChI

InChI=1S/C10H16N2/c1-3-12(2)9-6-10-4-7-11-8-5-10/h4-5,7-8H,3,6,9H2,1-2H3

InChI Key

UCPPAFQATSWOKU-UHFFFAOYSA-N

Canonical SMILES

CCN(C)CCC1=CC=NC=C1

Origin of Product

United States

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